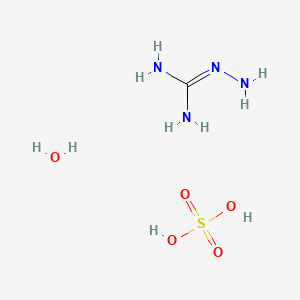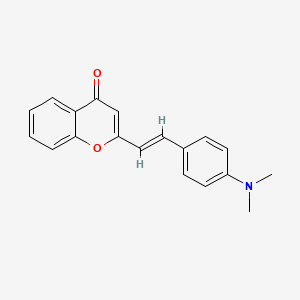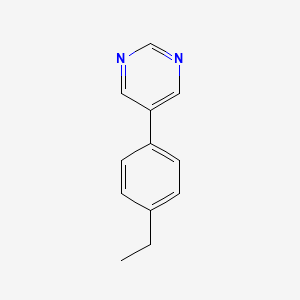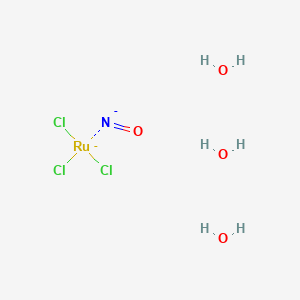
O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines It features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a hydroxylamine group attached to the 5-position via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another approach involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of O-alkylation and methanolysis can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper, along with appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
(4,6-dimethoxypyrimidin-5-yl)methylamine: This compound is similar in structure but lacks the hydroxylamine group.
2,4-Dimethoxy-5-pyrimidinylboronic acid: Another related compound with boronic acid functionality instead of the hydroxylamine group.
Uniqueness
O-((4,6-dimethoxypyrimidin-5-yl)methyl)hydroxylamine is unique due to the presence of both the hydroxylamine group and the methoxy-substituted pyrimidine ring
Propiedades
Fórmula molecular |
C7H11N3O3 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
O-[(4,6-dimethoxypyrimidin-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H11N3O3/c1-11-6-5(3-13-8)7(12-2)10-4-9-6/h4H,3,8H2,1-2H3 |
Clave InChI |
WAJJZNWNSPVGFZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=N1)OC)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


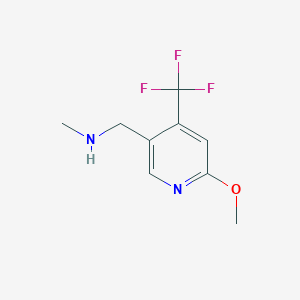

![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)

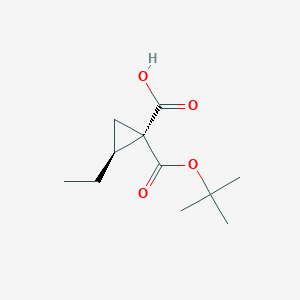

![2-[3,5-Bis[2-(4-methylphenyl)sulfonyloxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 4-methylbenzenesulfonate](/img/structure/B13118098.png)
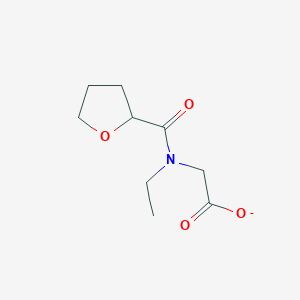
![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)
